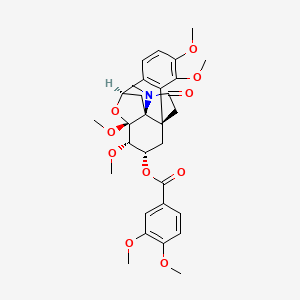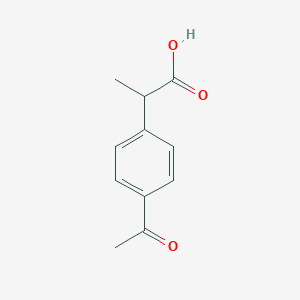
2-(4-Acetylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-alpha-methylbenzeneacetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an acetyl group, a methyl group, and a benzene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-alpha-methylbenzeneacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of alpha-methylbenzeneacetic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-alpha-methylbenzeneacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-alpha-methylbenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Acetyl-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The benzene ring allows for aromatic interactions, which can influence the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylbenzoic acid
- 4-Methylbenzeneacetic acid
- 4-Acetyl-alpha-methylbenzoic acid
Uniqueness
4-Acetyl-alpha-methylbenzeneacetic acid is unique due to the presence of both an acetyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-acetylphenyl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(11(13)14)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
YRMDAIIJCIPMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


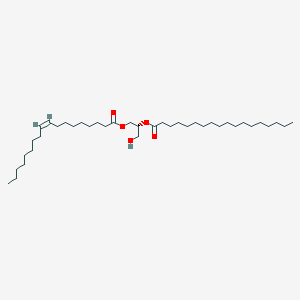
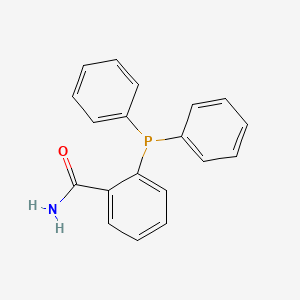


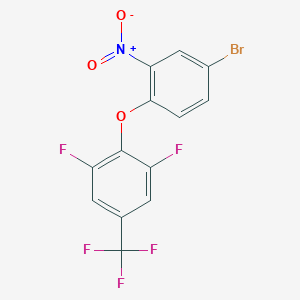
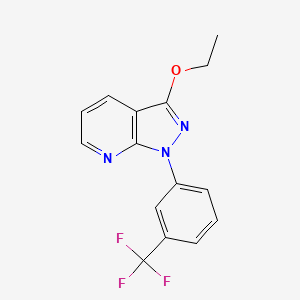
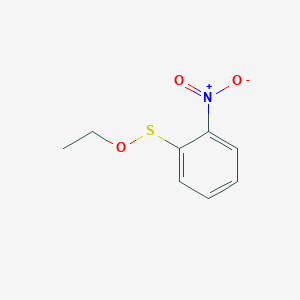
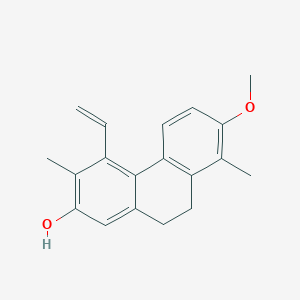



![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
